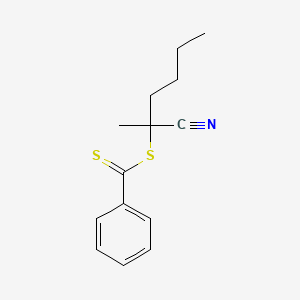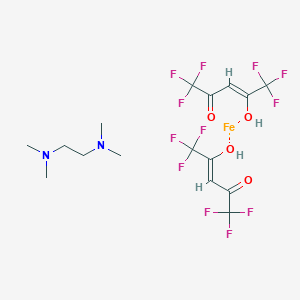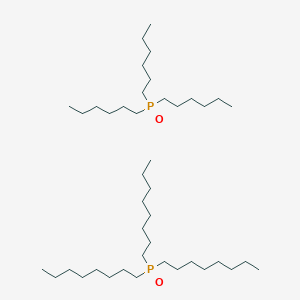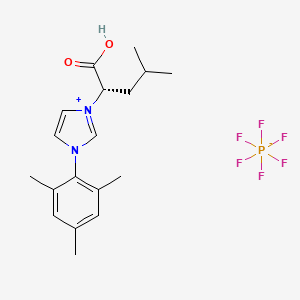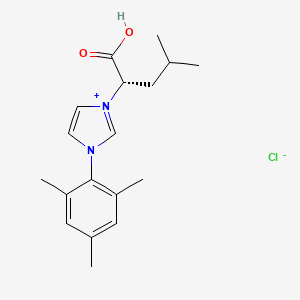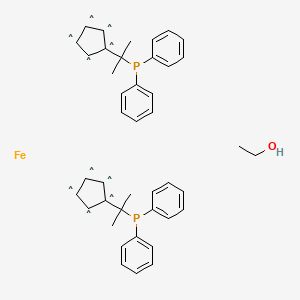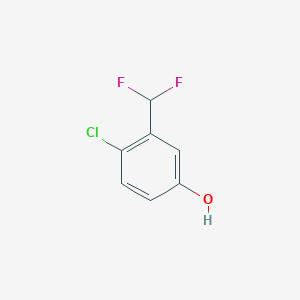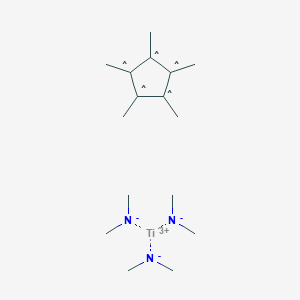
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is an organometallic compound with the chemical formula C₁₆H₃₃N₃Ti. It is known for its red crystalline appearance and is sensitive to moisture. This compound is widely used in various fields due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (titanium in this case) forms a bond with a carbon atom of an organic ligand .
Biochemical Pathways
Organometallic compounds like this are often used in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , suggesting that they may interact with a variety of biochemical pathways depending on the specific application.
Result of Action
As an organometallic compound, its effects would likely depend on the specific biochemical pathways it interacts with .
Action Environment
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is sensitive to moisture . Therefore, the environmental conditions, particularly the presence of moisture, could significantly influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of dimethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods
In industrial settings, the production of pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) involves large-scale synthesis using high-purity reagents and controlled environments. The compound is often produced in high and ultra-high purity forms to meet the stringent requirements of various applications .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include titanium oxides, reduced titanium species, and substituted titanium complexes. These products are valuable in various applications, including catalysis and materials science .
Scientific Research Applications
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Pentamethylcyclopentadienyl zirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Dicarbonyl (pentamethylcyclopentadienyl)chromium dimer
- Pentamethylcyclopentadienyliron dicarbonyl dimer
- Pentamethylcyclopentadienyltantalum tetrachloride
Uniqueness
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is unique due to its specific combination of pentamethylcyclopentadienyl and dimethylamino ligands, which provide distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties .
Properties
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXPBPEIVFDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
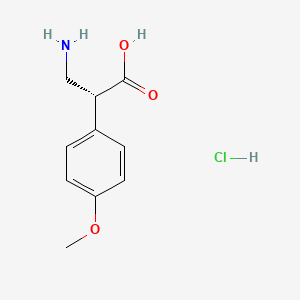
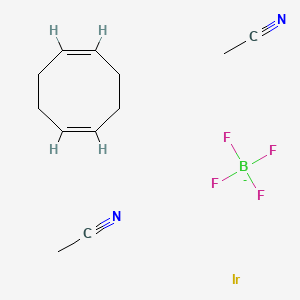
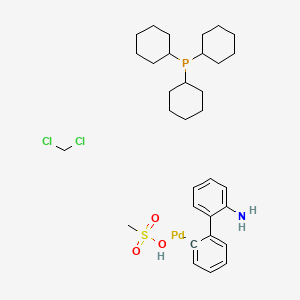
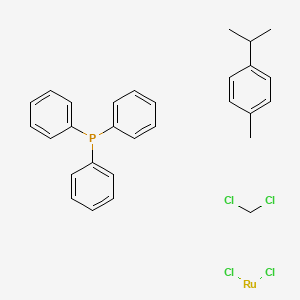
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
